molecular formula C7H7ClN2O2 B8033030 2-Chloro-4-hydroxybenzohydrazide

2-Chloro-4-hydroxybenzohydrazide

Cat. No. B8033030
M. Wt: 186.59 g/mol
InChI Key: QSXAXECOHNROJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-hydroxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-hydroxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antihypertensive Activity: Compounds derived from p-Hydroxybenzohydrazide, a related compound to 2-Chloro-4-hydroxybenzohydrazide, have shown significant antihypertensive activity. These findings are supported by non-invasive and invasive blood pressure measurement methods. Additionally, 3D‐QSAR studies provide insights into the structure-activity relationship of these compounds, which could aid in the design of potent antihypertensive agents (Bhole & Bhusari, 2011).

  • Vibrational and Quantum Chemical Analysis: Studies on 4-hydroxybenzohydrazide, closely related to 2-Chloro-4-hydroxybenzohydrazide, have involved experimental and theoretical quantum chemical analyses. These analyses include FTIR, FT-Raman spectral data, and various quantum chemical methods, providing detailed insights into the structural and vibrational characteristics of these compounds (Arjunan et al., 2013).

  • Antibacterial Properties: Derivatives of 4-chlorine-2-hydroxybenzoic acids hydrazides have been synthesized and tested for their "in vitro" biological activity against pathogenic germs. These substances show more activity towards gram-positive germs, indicating potential antibacterial applications (Ciugureanu et al., 1993).

  • Binuclear and Mononuclear Complexes: Chloro bridged binuclear copper(II) complex and mononuclear complex synthesized from chloro substituted hydrazide derivatives have shown substantial cytotoxic activity against cancer cell lines. This suggests potential applications in cancer research (Thirunavukkarasu et al., 2018).

  • Antimicrobial Activity: Synthesized oxadiazoles derived from 4-hydroxybenzohydrazide have exhibited strong antibacterial and antifungal activities. This opens avenues for their use in developing antimicrobial agents (Nagalakshmi, 2008).

  • Enzyme Inhibition: Certain hydrazide derivatives have been investigated for their lipase and α-glucosidase inhibition, with some showing significant activity. This indicates potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).

properties

IUPAC Name

2-chloro-4-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXAXECOHNROJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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